molecular formula C7H10N2O3S B1282519 4-Amino-3-methoxybenzenesulfonamide CAS No. 37559-30-1

4-Amino-3-methoxybenzenesulfonamide

Cat. No. B1282519
CAS RN: 37559-30-1
M. Wt: 202.23 g/mol
InChI Key: KIFWRBGNLWQFFR-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzenesulfonamide is a sulfonamide compound that has been the subject of various studies due to its interesting structural and spectroscopic properties. It is related to compounds that have been synthesized and characterized through various techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. These compounds often crystallize in the monoclinic space group and have been analyzed using Density Functional Theory (DFT) calculations to understand their vibrational frequencies, chemical shifts, absorption wavelengths, and optimized geometric parameters .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the slow evaporation solution growth technique to produce high-quality single crystals. For instance, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide has been reported, which shares a similar sulfonamide group to 4-Amino-3-methoxybenzenesulfonamide . Another related compound, 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium, is prepared through a series of reactions including sulfonation, diazo coupling, hydrolysis, and salting out, with process parameters optimized to achieve a high yield .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques. X-ray single crystal techniques reveal that they often crystallize in the monoclinic space group with specific unit cell parameters. DFT calculations complement these experimental techniques by providing theoretical vibrational frequencies, NMR chemical shifts, and optimized geometric parameters such as bond lengths and bond angles, which show good agreement with experimental values .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, 4-Cyanobenzenesulfonamides have been found to cleave to the parent amine under the action of thiol and base, which can be used as an amine protecting/activating group in amine synthesis. These compounds can also be further elaborated by alkylation and arylation and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely studied using spectroscopic and crystallographic methods. The tautomerism in Schiff base ligands, for example, plays a significant role in their photochromic and thermochromic characteristics, which is associated with proton transfer. The density, crystal system, space group, and unit cell parameters are determined through crystallographic analysis. Additionally, thermodynamic properties, dipole moments, and HOMO-LUMO energy gaps are computed using DFT to understand the stability and reactivity of these molecules .

Scientific Research Applications

Antitumor Activity

4-Amino-3-methoxybenzenesulfonamide derivatives have been explored for their potential in cancer treatment. Studies have shown that certain sulfonamide compounds, including those related to 4-Amino-3-methoxybenzenesulfonamide, exhibit promising antitumor properties. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials as antimitotic agents disrupting tubulin polymerization (Owa et al., 2002). These compounds are recognized for causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines.

Photodynamic Therapy Application

The compound has also been studied for its use in photodynamic therapy, especially in the treatment of cancer. A zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, has been synthesized and characterized. These properties are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation as Anticancer Agents

Novel aminothiazole-paeonol derivatives, incorporating 4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Among these derivatives, specific compounds have shown potent inhibitory activity against human gastric and colorectal adenocarcinoma cells (Tsai et al., 2016).

Drug-Tubulin Interactions

Another significant application is in the study of drug-tubulin interactions. Specific sulfonamide drugs, including those related to 4-Amino-3-methoxybenzenesulfonamide, have been shown to bind to the colchicine site of tubulin in a reversible manner, affecting tubulin polymerization (Banerjee et al., 2005).

Solubility and Solution Thermodynamics

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent mixtures have been investigated, providing insights into its physicochemical properties. This information is valuable for understanding the compound's behavior in different solvent environments (Asadi et al., 2020).

Safety And Hazards

4-Amino-3-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-amino-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWRBGNLWQFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293370
Record name 4-Amino-3-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxybenzenesulfonamide

CAS RN

37559-30-1
Record name 4-Amino-3-methoxybenzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxybenzene-1-sulfonamide
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